molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2

Imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B1319054
M. Wt: 162.15 g/mol
InChI Key: TUKDVVKJZVLVTD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A third approach involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-7-carboxylic acid consists of a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-7-carboxylic acid is a solid compound . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives have been explored extensively in chemical synthesis. One notable development is the fully automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which marks a significant advance over traditional methods (Herath, Dahl, & Cosford, 2010). Similarly, efficient preparation methods for imidazo[1,5-a]pyridine-1-carboxylic acids have been reported, showcasing novel and efficient approaches (Tverdiy, Chekanov, Savitskiy, Syniugin, Yarmoliuk, & Fokin, 2016).

Antimicrobial and Anticandidal Activities

Research has shown that imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit antimicrobial properties. For instance, a study synthesized imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and examined their antimicrobial activity (Turan-Zitouni, Blache, & Güven, 2001). Another study focused on synthesizing hydrazide derivatives of imidazo[1,2-a]pyridine and evaluating their anticandidal activities against various Candida species (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).

Potential Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has been identified as a promising therapeutic agent due to its broad range of applications in medicinal chemistry. These include potential roles as anticancer, antimicrobial, antiviral, and antidiabetic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016). Additionally, specific imidazo[1,2-a]pyridine derivatives have been studied as potential anticancer agents, showing inhibition of various cancer-related enzymes and cell lines (Goel, Luxami, & Paul, 2016).

Crystallographic and Binding Studies

Crystallographic studies of imidazo[1,2-a]pyridine-based compounds have provided insights into their potential therapeutic applications. For instance, a study synthesized a series of imidazo[1,2-a]pyridine-based derivatives and evaluated their anticholinesterase potential, revealing promising inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Kwong, Chidan Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

Novel Methodologies and Applications

Research in this area also includes developing novel methodologies for synthesizing imidazo[1,2-a]pyridine derivatives. For example, a study detailed the synthesis of these compounds via C-H functionalization, a technique that plays an important role in pharmaceutical applications (Ravi & Adimurthy, 2017). Another study focused on the synthesis of imidazo[1,5-a]pyridine derivatives as stable N-heterocyclic carbenes, highlighting their versatility in organic synthesis (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridine derivatives have attracted growing attention due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold and are being explored for their potential in treating diseases like tuberculosis .

properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDVVKJZVLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593145
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-7-carboxylic acid

CAS RN

648423-85-2
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 0.16 g (0.634 mmol) of benzyl-imidazo[1,2-a]pyridine-7-carboxylate and 1.5 mL of a 1M aqueous solution of KOH (1.6 mmol) in 4 mL of CH3OH was stirred at rt for 2 h. The reaction mixture was made acidic with 1N HCl and partitioned between water and CH2Cl2. The organic fraction was dried over MgSO4 filtered and the filtrate was concentrated to give 0.1 g of the title compound.
Name
benzyl-imidazo[1,2-a]pyridine-7-carboxylate
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 10 ml of methanol was dissolved 866 mg of methyl imidazo[1,2-a]pyridine-7-carboxylate, and then 5 ml of a 1M sodium hydroxide aqueous solution was added thereto, followed by stirring overnight. Then, 5 ml of 1M hydrochloric acid was added thereto and the solvent was removed by evaporation. A small amount of water, ethanol, and methanol were added thereto and crystals were collected by filtration to obtain 530 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
866 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
R Gladysz, Y Adriaenssens, H De Winter… - Journal of medicinal …, 2015 - ACS Publications
Urokinase plasminogen activator (uPA) is a biomarker and therapeutic target for several cancer types. Its inhibition is regarded as a promising, noncytotoxic approach in cancer therapy …
Number of citations: 42 pubs.acs.org
R Gladysz - Fragment-based approaches to inhibitors of … - repository.uantwerpen.be
The content of this chapter is based on: Gladysz, R.; Adriaenssens, Y.; De Winter, H., Joossens, J.; Lambeir, A.-M.; Augustyns, K.; Van der Veken, P. Discovery and SAR of novel and …
Number of citations: 0 repository.uantwerpen.be
DV Shpuntova, AA Kokorina… - … Fall Meeting 2019 …, 2020 - spiedigitallibrary.org
In this article, we have demonstrated the promising separation methods for hydrothermally obtained fluorescent molecule formed from citric acid and 1,2 – ethylenediamine. This …
Number of citations: 4 www.spiedigitallibrary.org
AA Kokorina, AA Bakal, AV Sapelkin… - … Fall Meeting 2018 …, 2019 - spiedigitallibrary.org
In this paper, we show a low temperature normal pressure synthesis of a blue emissive organic fluorophore. The organic fluorophore molecule - 1, 2, 3, 5-tetrahydro-5-oxo-imidazo [1, 2-…
Number of citations: 2 www.spiedigitallibrary.org
AA Kokorina, AA Bakal, DV Shpuntova… - Scientific Reports, 2019 - nature.com
We investigated light emission of hydrothermally treated citric acid and ethylenediamine (EDA) with various precursor ratios using gel-electrophoresis. We show that this relatively …
Number of citations: 24 www.nature.com
BA Alekseev, TD Vladislavovna… - … . Новая серия. Серия …, 2023 - cyberleninka.ru
Background and Objectives: Polyamidoamine dendrimers (PAMAM) are nanoscale monodisperse compounds with a multifunctional terminal surface. Structural features of PAMAM, …
Number of citations: 4 cyberleninka.ru
EA MORDOVINA, VA BERDENKOVA… - … NEW SERIES. SERIES …, 2023 - elibrary.ru
Background and Objectives: Polyamidoamine dendrimers (PAMAM) are nanoscale monodisperse compounds with a multifunctional terminal surface. Structural features of PAMAM, …
Number of citations: 0 elibrary.ru
A Scribner, R Dennis, S Lee, G Ouvry, D Perrey… - European journal of …, 2008 - Elsevier
Coccidiosis is the major cause of morbidity and mortality in the poultry industry. Protozoan parasites of the genus Eimeria invade the intestinal lining of the avian host causing tissue …
Number of citations: 49 www.sciencedirect.com
B Han, X Hu, X Zhang, X Huang, M An, X Chen… - RSC …, 2022 - pubs.rsc.org
Carbon dots (CDs) have attracted much attention in theoretical researches and their practical applications due to their excellent optical properties, and many researchers discovered …
Number of citations: 9 pubs.rsc.org
Y Song, S Zhu, S Zhang, Y Fu, L Wang… - Journal of Materials …, 2015 - pubs.rsc.org
Carbon dots (CDs) are one of the advancing fluorescent materials, which draw increasing attention in both theoretical research and practical applications. However, the clear chemical …
Number of citations: 670 pubs.rsc.org

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